molecular formula C9H12N2OS B2692294 5-Piperazin-1-ylthiophene-2-carbaldehyde CAS No. 851208-08-7

5-Piperazin-1-ylthiophene-2-carbaldehyde

Cat. No.: B2692294
CAS No.: 851208-08-7
M. Wt: 196.27
InChI Key: HWRCNHFGKABYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperazin-1-ylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is commonly used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . The predicted melting point is 117.49°C, and the predicted boiling point is approximately 387.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of n20D 1.61 .

Scientific Research Applications

Catalytic N-formylation for Synthesis of Antimicrobial Agents

Research has explored the use of piperazine-based structures in synthesizing antimicrobial agents. One study detailed the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones using a catalytic N-formylation process. These compounds showed promising in vitro antimicrobial activity, indicating their potential as therapeutic agents against bacteria and fungi (Patel & Park, 2015).

Synthesis and Molecular Docking Studies

Another significant application involves the synthesis of novel piperazine derivatives and their evaluation through molecular docking studies. These derivatives exhibited potential antimicrobial activity, supported by in-silico docking studies targeting DNA Gyrase A and N-myristoyltransferase proteins for antibacterial and antifungal activity, respectively (Desai et al., 2017).

Versatile Synthesis of Piperazine-2-carboxamides

The versatility of piperazine compounds in chemical synthesis is highlighted by their use in forming piperazine-2-carboxamides. This showcases the adaptability of piperazine derivatives in creating a wide range of chemical entities, potentially for pharmacological use (Rossen, Sager, & Dimichele, 1997).

Development of Tuberculosis Inhibitors

Piperazine-thiosemicarbazone hybrids have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. This research underscores the potential of piperazine derivatives in addressing global health challenges such as tuberculosis (Jallapally et al., 2014).

Antidepressant and Antianxiety Activities

Research into piperazine derivatives also extends into the field of neuropsychiatric disorders. Novel piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating the chemical's potential in developing new therapeutic options for mental health conditions (Kumar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H312, H315, H318, H332, and H335 , which indicate that it is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

5-piperazin-1-ylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-7-8-1-2-9(13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRCNHFGKABYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1.09 g (5.7 mmol) of 5-bromothiophene-2-carboxaldehyde and 3.19 g (17.1 mmol) of tert-butyl piperazine-1-carboxylate in 30 ml of water is heated under reflux for 48 h. The aqueous phase is extracted three times with methylene chloride. The organic phases are combined, dried over sodium sulfate, filtered, and evaporated. The residue is purified by chromatography on silica (MeOH gradient in dichloromethane: 5 to 10%) to yield 0.80 g (70%) of 5-(piperazin-1-yl)thiophene-2-carboxaldehyde in the form of a blue-grey solid.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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